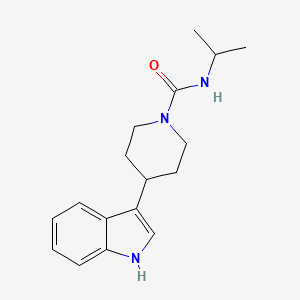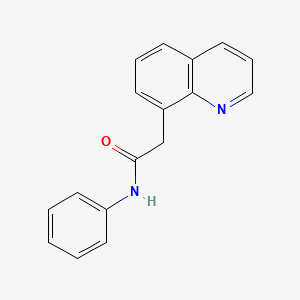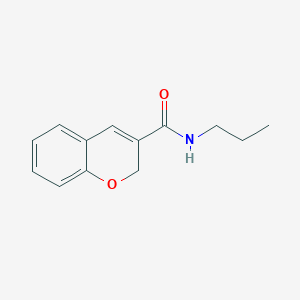
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound selectively targets the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of malignant B-cells.
Mecanismo De Acción
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide selectively targets the BCR pathway, which is essential for the survival and proliferation of malignant B-cells. Specifically, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR pathway. By doing so, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide blocks the downstream signaling events that promote the growth and survival of malignant B-cells.
Biochemical and physiological effects:
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to modulate the immune system, by enhancing the activity of natural killer cells and T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide is a highly selective and potent inhibitor of BTK, making it a valuable tool for studying the BCR pathway in cancer. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to have a favorable toxicity profile, with no significant adverse effects observed in preclinical studies. However, the efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide may vary depending on the type of cancer and the genetic background of the cancer cells. Therefore, it is important to carefully select the appropriate experimental models and conditions for studying 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide in patients with various types of cancer. Second, there is a need to identify biomarkers that can predict the response to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop companion diagnostics for patient selection. Third, there is a need to investigate the potential synergy between 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is a need to explore the mechanism of resistance to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide involves several steps, starting from the reaction of 2-chloro-6-fluorobenzamide with 3-ethynylaniline in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to inhibit the growth and survival of malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c1-2-10-5-3-6-11(9-10)18-15(19)14-12(16)7-4-8-13(14)17/h1,3-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMBGJAQBJLLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)






![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)




